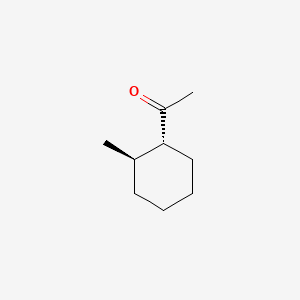
trans-1-(2-Methylcyclohexyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-(2-Methylcyclohexyl)ethan-1-one: is an organic compound with the molecular formula C9H16O. It is a ketone derivative of 2-methylcyclohexanol, featuring a cyclohexyl ring with a methyl group at the second position and a ketone functional group at the first carbon of the ethane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2-methylcyclohexanol with acetyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the cyclohexanol to form the desired ketone.
Oxidation of Alcohols: Another method is the oxidation of 2-methylcyclohexanol using oxidizing agents such as chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC). The oxidation process converts the alcohol group to a ketone.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone to the corresponding secondary alcohol, 2-methylcyclohexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially when functionalized with leaving groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Various nucleophiles and leaving groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: 2-Methylcyclohexanol.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-1-(2-Methylcyclohexyl)ethan-1-one is used as a synthetic intermediate in organic chemistry for the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug synthesis and as a potential therapeutic agent. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which trans-1-(2-Methylcyclohexyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
cis-1-(2-Methylcyclohexyl)ethan-1-one: The cis isomer of the compound, which has a different spatial arrangement of atoms.
2-Methylcyclohexanol: The alcohol precursor to the ketone.
trans-2-Methylcyclohexanol: Another cyclohexanol isomer with a different position of the methyl group.
Uniqueness: trans-1-(2-Methylcyclohexyl)ethan-1-one is unique due to its specific structural features, which influence its reactivity and biological activity. The trans configuration and the presence of the ketone group make it distinct from its cis isomer and other related compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
5222-61-7 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1 |
Clé InChI |
VZELQXKHIHNPLU-VXNVDRBHSA-N |
SMILES isomérique |
C[C@@H]1CCCC[C@H]1C(=O)C |
SMILES canonique |
CC1CCCCC1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















